Cross-Resistance Breakpoint: Pinoxaden Retains Activity Against FOP/DIM-Resistant Wild Oat Biotypes
In whole-plant dose-response bioassays of 15 Avena ludoviciana (wild oat) biotypes collected from Iranian wheat fields, 0 out of 15 biotypes (0%) exhibited resistance to pinoxaden, despite the fact that 100% of the same biotypes showed cross-resistance to fenoxaprop-P and clodinafop, 53% to quizalofop-R, and 27% to haloxyfop [1]. In a separate study of Latin American Avena fatua populations, a Mexican biotype with confirmed resistance to APP herbicides (Ile-2041-Asn mutation) and cross-resistance to CHD herbicides remained fully susceptible to pinoxaden (PPZ), with no resistance detected [2]. This divergent cross-resistance pattern provides a defined resistance management tool not achievable with FOP or DIM alternatives.
| Evidence Dimension | Resistance frequency across ACCase-resistant wild oat biotypes |
|---|---|
| Target Compound Data | Pinoxaden: 0% of 15 biotypes resistant |
| Comparator Or Baseline | Fenoxaprop-P: ~100% resistant; Clodinafop: ~93% resistant; Quizalofop-R: 53% resistant; Haloxyfop: 27% resistant |
| Quantified Difference | Pinoxaden resistance frequency = 0% versus 27–100% for FOP comparators |
| Conditions | Whole-plant bioassays of 15 Avena ludoviciana biotypes, Iranian Research Institute of Plant Protection, 2014-2015 |
Why This Matters
Procurement of pinoxaden versus FOP/DIM alternatives directly determines control success in fields with documented ACCase resistance; substituting with fenoxaprop or clodinafop in these regions would result in near-certain control failure.
- [1] Zand E, et al. Diversity of cross-resistance patterns to ACCase-inhibiting herbicides in wild oat (Avena ludoviciana) biotypes. Iranian Research Institute of Plant Protection. 2016. View Source
- [2] Cruz-Hipolito H, Osuna MD, Vidal RA, De Prado R. Mechanism of resistance to ACCase-inhibiting herbicides in wild oat (Avena fatua) from Latin America. Journal of Agricultural and Food Chemistry. 2011;59(13):7261-7267. View Source
